molecular formula C13H7Br2FN2 B13688091 6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13688091
M. Wt: 370.01 g/mol
InChI Key: ZWHIDNILRXXEJV-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in its structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate brominated and fluorinated substrates. One common method includes the use of 2-aminopyridine, 4-fluorobenzaldehyde, and brominating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis, starting from readily available raw materials. The process includes bromination, condensation, and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Imidazo[1,2-a]pyridines: Formed by nucleophilic substitution.

    N-oxides: Formed by oxidation.

    Amines: Formed by reduction .

Scientific Research Applications

6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of two bromine atoms at positions 6 and 8, which significantly influence its reactivity and biological activity. This distinguishes it from other imidazo[1,2-a]pyridine derivatives that may have different substitution patterns .

Properties

Molecular Formula

C13H7Br2FN2

Molecular Weight

370.01 g/mol

IUPAC Name

6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7Br2FN2/c14-9-5-11(15)13-17-12(7-18(13)6-9)8-1-3-10(16)4-2-8/h1-7H

InChI Key

ZWHIDNILRXXEJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Br)Br)F

Origin of Product

United States

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